molecular formula C19H24N8O5 B11102803 2-amino-8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one

2-amino-8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one

Cat. No.: B11102803
M. Wt: 444.4 g/mol
InChI Key: STHKNNLRWCJMPL-QPSGOUHRSA-N
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Description

“2-amino-8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one” is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-amino-8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one” typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the pentofuranosyl group: This step often involves glycosylation reactions.

    Attachment of the hydrazinyl and benzylidene groups: These groups can be introduced through condensation reactions with hydrazine derivatives and aldehydes, respectively.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“2-amino-8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one” can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, purine derivatives are often studied for their role in cellular processes. This compound may be investigated for its potential effects on DNA and RNA synthesis, enzyme inhibition, and other biochemical pathways.

Medicine

In medicine, purine derivatives are known for their therapeutic potential. This compound may be explored for its potential as an antiviral, anticancer, or antimicrobial agent.

Industry

In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “2-amino-8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Nucleic Acids: Intercalation into DNA or RNA to affect replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with various biological functions.

    Guanosine: Another purine nucleoside involved in cellular processes.

    Allopurinol: A purine derivative used as a medication to treat gout.

Uniqueness

“2-amino-8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one” is unique due to its specific structural features, such as the presence of the pentofuranosyl group and the benzylidene hydrazinyl moiety. These features may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

Molecular Formula

C19H24N8O5

Molecular Weight

444.4 g/mol

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1H-purin-6-one

InChI

InChI=1S/C19H24N8O5/c1-26(2)10-5-3-9(4-6-10)7-21-25-19-22-12-15(23-18(20)24-16(12)31)27(19)17-14(30)13(29)11(8-28)32-17/h3-7,11,13-14,17,28-30H,8H2,1-2H3,(H,22,25)(H3,20,23,24,31)/b21-7+

InChI Key

STHKNNLRWCJMPL-QPSGOUHRSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N

Origin of Product

United States

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